molecular formula C23H38O7 B151317 Prostaglandin D2-1-glyceryl ester

Prostaglandin D2-1-glyceryl ester

Katalognummer: B151317
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: AWSHXGOINMVSGP-LJAYCTNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHXGOINMVSGP-LJAYCTNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

Precursor Substrate Identification: 2-Arachidonoylglycerol (B1664049) as the Primary Lipid Precursor

The primary lipid precursor for the biosynthesis of PGD2-G is 2-Arachidonoylglycerol (2-AG). caymanchem.combertin-bioreagent.com 2-AG is a well-characterized endocannabinoid, an endogenous ligand for the cannabinoid receptors CB1 and CB2. nih.govbertin-bioreagent.com It is an ester of arachidonic acid and glycerol (B35011). nih.gov Unlike arachidonic acid, which is an acidic lipid, 2-AG is a neutral derivative. nih.gov Its role extends beyond the endocannabinoid system, serving as a key substrate for the generation of a family of prostaglandin (B15479496) glycerol esters. nih.govpnas.org The production of these esters, including PGD2-G, is initiated when 2-AG is released, for instance, in response to specific physiological triggers in cells like macrophages. nih.govnih.gov

Enzymatic Pathways in Prostaglandin D2-1-glyceryl ester Formation

The conversion of 2-AG to PGD2-G involves a sequential enzymatic cascade. This pathway parallels the classic prostaglandin synthesis from arachidonic acid but utilizes distinct substrates and results in esterified products.

The initial and rate-limiting step in the formation of PGD2-G is the oxygenation of 2-AG, a reaction specifically and effectively catalyzed by the cyclooxygenase-2 (COX-2) enzyme. nih.gov Research has demonstrated that 2-AG is a substrate for COX-2 and is metabolized with an efficiency comparable to that of arachidonic acid. nih.govnih.gov This enzymatic action incorporates two molecules of oxygen into the 2-AG backbone, yielding the novel and unstable intermediate, Prostaglandin H2-glyceryl ester (PGH2-G). nih.govcncb.ac.cn This step is crucial as it diverts 2-AG from its role as an endocannabinoid to a precursor in the prostanoid pathway, highlighting a distinct function for COX-2 in bridging these two signaling systems. nih.govnih.gov

Following its formation, the intermediate PGH2-G serves as a substrate for downstream isomerases. Specifically, the conversion of PGH2-G to PGD2-G is accomplished by the action of Prostaglandin D synthase (PGDS). nih.govcncb.ac.cn PGDS catalyzes the isomerization of the endoperoxide group in PGH2-G to form the 9-hydroxy and 11-keto structure characteristic of D-series prostaglandins (B1171923). nih.govfrontiersin.org There are two main types of PGDS: the lipocalin-type (L-PGDS) and the hematopoietic type (H-PGDS), both of which can catalyze this isomerization. nih.gov The PGD2-G produced is technically the 2-glyceryl ester, which can then rapidly equilibrate to the more stable 1-glyceryl ester form in aqueous environments. caymanchem.combertin-bioreagent.com

Table 1: Key Enzymes in PGD2-G Biosynthesis

EnzymeSubstrateProductFunction
Cyclooxygenase-2 (COX-2)2-Arachidonoylglycerol (2-AG)Prostaglandin H2-glyceryl ester (PGH2-G)Oxygenates 2-AG to form the endoperoxide intermediate. nih.govnih.gov
Prostaglandin D Synthase (PGDS)Prostaglandin H2-glyceryl ester (PGH2-G)Prostaglandin D2-glyceryl ester (PGD2-G)Isomerizes PGH2-G to the specific D-series prostaglandin ester. nih.govcncb.ac.cn

The biosynthesis of prostaglandin glycerol esters is not limited to the D series. The common intermediate, PGH2-G, is a branching point for the synthesis of a variety of these compounds, analogous to how PGH2 is the precursor for classical prostaglandins. caymanchem.comebi.ac.uk The enzymatic conversion of PGH2-G by specific terminal synthases dictates the final product.

Prostaglandin E2-glyceryl ester (PGE2-G): This ester is formed when PGH2-G is acted upon by a Prostaglandin E synthase. ebi.ac.uk Its formation has been documented in various cellular systems and, like PGD2-G, it is a major metabolite of the COX-2-mediated oxygenation of 2-AG. nih.govebi.ac.uk

Prostaglandin F2α-glyceryl ester (PGF2α-G): The synthesis of PGF2α-G occurs through the action of a Prostaglandin F synthase on PGH2-G. pnas.org

The efficiency of these conversions is notable. Studies have shown that PGE and PGD synthases can catalyze the isomerization of PGH2-G at rates that approach those observed with the classical substrate, PGH2. ebi.ac.uk This demonstrates that the enzymatic machinery for prostaglandin synthesis is well-equipped to process these esterified endocannabinoid metabolites. ebi.ac.uk

Cellular and Tissue-Specific Production of this compound

The endogenous production of PGD2-G has been identified in specific cellular contexts, particularly in immune cells where the necessary enzymatic machinery is expressed.

Macrophages are a primary site for the biosynthesis of PGD2-G. nih.govcncb.ac.cn In murine macrophage-like cell lines, such as RAW 264.7, PGD2-2-glyceryl ester has been identified as a principal metabolite of COX-2 activity. caymanchem.combertin-bioreagent.com The production of PGD2-G from endogenous 2-AG sources in these cells is a regulated process, shown to be dependent on calcium and mediated by the sequential action of diacylglycerol lipase (B570770) (which generates 2-AG) and COX-2. nih.gov

Stimulation of macrophages, for example with zymosan after lipopolysaccharide (LPS) pretreatment to induce COX-2, leads to the release of 2-AG and the subsequent production of prostaglandin glycerol esters. nih.gov However, the total amount of glyceryl prostaglandins produced is significantly lower than that of classical prostaglandins derived from arachidonic acid. nih.gov This difference is partly attributed to the relative amounts of 2-AG and arachidonic acid released upon stimulation and the rapid hydrolysis of a substantial portion of 2-AG to arachidonic acid. nih.gov The regulation of PGD2-G levels is also controlled by catabolism; in human monocytic cells and macrophages, the enzyme carboxylesterase 1 (CES1) plays a critical role in the hydrolytic breakdown of PGD2-G. nih.govacs.org

Table 2: Research Findings on PGD2-G Production

Cell TypeStimulus/ConditionKey FindingReference
Cultured MacrophagesEndogenous 2-AGProduction of PGD2-G is calcium-dependent and mediated by diacylglycerol lipase and COX-2. nih.gov
RAW 264.7 MacrophagesN/APGD2-2-glyceryl ester is the main COX metabolite. caymanchem.combertin-bioreagent.com
Resident Peritoneal MacrophagesZymosan (after LPS)Produce prostaglandin glycerol esters from endogenous 2-AG, though in smaller quantities than classical prostaglandins. nih.gov
Human Monocytic Cells (THP-1)N/ACarboxylesterase 1 (CES1) is a key enzyme in the catabolism of PGD2-G. nih.govacs.org

Biosynthesis and Endogenous Production of Prostaglandin D2 1 Glyceryl Ester

Cellular and Tissue-Specific Production of Prostaglandin (B15479496) D2-1-glyceryl ester

Evidence of Endogenous Production in Other Biological Systems (e.g., Brain, Inflamed Tissues)

The endogenous production of Prostaglandin D2-1-glyceryl ester is not confined to a single biological system but has been observed and inferred in various tissues, most notably in the brain and in the context of inflammation. The synthesis of this bioactive lipid is intricately linked to the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme.

Evidence in the Central Nervous System

Prostaglandin D2 (PGD2), the precursor to PGD2-1-glyceryl ester, is recognized as the most abundant prostaglandin within the mammalian brain. nih.gov The direct precursor to PGD2-1-glyceryl ester, 2-AG, has been successfully isolated from porcine brain tissue, establishing its presence in the central nervous system (CNS). bertin-bioreagent.comcaymanchem.com Research has demonstrated that the levels of 2-AG can increase significantly in the brain under pathological conditions such as ischemia. nih.gov

The biosynthesis of prostaglandin glyceryl esters, including PGD2-1-glyceryl ester, from 2-AG via the COX-2 pathway has been documented. bertin-bioreagent.comresearchgate.net While direct quantification of PGD2-1-glyceryl ester in the brain has been challenging, the presence of its precursors and the necessary enzymatic machinery strongly suggests its endogenous production. A study on a related compound, Prostaglandin E2-glyceryl ester (PGE2-G), found that its levels were below the detection limit in the brain and spinal cord of rats under normal conditions, though it was detectable when larger quantities of brain tissue were analyzed. nih.gov This suggests that prostaglandin glyceryl esters may be present in the CNS at low concentrations. Further evidence for the activity of the PGD2 pathway in the CNS during pathological states comes from studies on multiple sclerosis, an inflammatory disease of the CNS, where elevated levels of PGD2 were found in the cerebrospinal fluid of patients. nih.gov

Evidence in Inflamed Tissues

The role of PGD2-1-glyceryl ester in inflammation is supported by evidence of its production and activity in inflammatory models. In vitro studies using RAW 264.7 macrophage cells, a line of cells frequently used to study inflammation, have shown that PGD2-2-glyceryl ester is a primary metabolite of 2-AG metabolism by COX-2. This 2-glyceryl ester then rapidly equilibrates to the more stable PGD2-1-glyceryl ester form. bertin-bioreagent.comcaymanchem.com

In vivo studies have further solidified the involvement of PGD2-1-glyceryl ester in inflammatory processes. In a mouse model of carrageenan-induced paw inflammation, administration of PGD2-glycerol ester was found to reduce hyperalgesia, edema, and the levels of inflammatory markers. nih.gov Similarly, in a mouse model of colitis, PGD2-glycerol ester demonstrated a protective effect, reducing the severity of colon inflammation. uclouvain.be These findings indicate that PGD2-1-glyceryl ester is not only produced during inflammation but also actively participates in modulating the inflammatory response. The development of sensitive analytical methods for the quantification of prostaglandin-glycerol esters in biological samples is expected to provide more precise data on their endogenous levels in inflamed tissues in the future. researchgate.netdntb.gov.ua

The following table summarizes key research findings related to the endogenous production and effects of this compound.

Biological System/ModelKey FindingsReference(s)
Porcine BrainIsolation of 2-arachidonoylglycerol (2-AG), the precursor to PGD2-1-glyceryl ester. bertin-bioreagent.comcaymanchem.com
RAW 264.7 Macrophage Cells (in vitro)PGD2-2-glyceryl ester is the main COX-2 metabolite of 2-AG, which equilibrates to PGD2-1-glyceryl ester. bertin-bioreagent.comcaymanchem.com
Mouse Model of Inflammatory Pain (in vivo)PGD2-glycerol ester decreased carrageenan-induced hyperalgesia, edema, and inflammatory markers. nih.gov
Mouse Model of Colitis (in vivo)PGD2-glycerol ester reduced the severity of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. uclouvain.be
Human Cerebrospinal Fluid (Multiple Sclerosis)Increased levels of Prostaglandin D2 (precursor) were found in patients with this inflammatory CNS disease. nih.gov

Catabolism and Metabolic Regulation of Prostaglandin D2 1 Glyceryl Ester

Enzymatic Hydrolysis Pathways of Prostaglandin (B15479496) D2-1-glyceryl ester

The primary route of PGD2-G inactivation is through the hydrolytic cleavage of its ester bond, a reaction catalyzed by several members of the serine hydrolase superfamily. nih.govacs.orgbohrium.com This process yields Prostaglandin D2 (PGD2) and glycerol (B35011). The following sections detail the key enzymes implicated in this metabolic pathway.

Carboxylesterase 1 (CES1)-Dependent Degradation to Prostaglandin D2

Carboxylesterase 1 (CES1), a highly abundant serine hydrolase found in human monocytes and macrophages, plays a significant role in the hydrolysis of PGD2-G. nih.govnih.govacs.orgbohrium.com Studies utilizing the human monocytic cell line THP-1 have demonstrated that CES1 is responsible for approximately 50% of the hydrolytic metabolism of PGD2-G in these cells. nih.govacs.org The inactivation of CES1, either through small-molecule inhibitors or by genetic knockdown, leads to a significant reduction in the breakdown of PGD2-G, thereby stabilizing its levels. nih.govnih.govacs.org This finding highlights CES1 as a key regulator of PGD2-G signaling in immune cells.

Investigation of Other Serine Hydrolases (e.g., ABHD6, ABHD12, MAGL, PPT1) in Prostaglandin D2-1-glyceryl ester Metabolism

Beyond CES1 and LYPLA2, other serine hydrolases have been investigated for their potential role in PGD2-G metabolism.

α/β-hydrolase domain 6 (ABHD6): While primarily known for its role in controlling the levels of 2-AG, ABHD6 has also been shown to preferentially hydrolyze PGD2-G. nih.govpnas.orgnih.govnih.gov Inhibition of ABHD6 in macrophages leads to an increase in 2-AG levels, which can then be converted to PGD2-G by COX-2, suggesting an indirect role of ABHD6 in regulating PGD2-G production. nih.govpnas.orgnih.gov

Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a major enzyme responsible for the hydrolysis of the endocannabinoid 2-AG. nih.govnih.govwikipedia.org Research has shown that human MAGL can robustly hydrolyze various prostaglandin glycerol esters, including PGD2-G. nih.govnih.gov This indicates that MAGL can directly contribute to the degradation of PGD2-G, thereby influencing its signaling.

α/β-hydrolase domain 12 (ABHD12): While ABHD12 is known to hydrolyze 2-AG, its activity towards prostaglandin glycerol esters appears to be more selective. nih.gov Studies have shown that human ABHD12 exhibits only marginal activity towards PGE2-G and its role in PGD2-G hydrolysis is not as prominent as that of MAGL or ABHD6. nih.gov Further research is needed to fully elucidate its contribution.

Palmitoyl-protein Thioesterase 1 (PPT1): PPT1 is a lysosomal enzyme involved in the depalmitoylation of proteins. nih.gov While its primary function is not directly related to prostaglandin metabolism, its role in lipid metabolism within certain cellular contexts, such as Sertoli cells, has been noted. nih.gov However, direct evidence for its involvement in the hydrolysis of PGD2-G is currently lacking.

Impact of Catabolic Enzymes on this compound Levels and Bioactivity In Vitro and In Vivo

The enzymatic breakdown of PGD2-G has profound consequences for its biological activity. By converting PGD2-G to PGD2, catabolic enzymes terminate the unique signaling properties of the glyceryl ester form and release a pro-inflammatory prostaglandin. nih.govnih.govacs.org

In vitro studies using macrophage cell lines have demonstrated that inhibiting CES1 activity leads to an accumulation of PGD2-G and enhances its anti-inflammatory effects. nih.govnih.govacs.org For instance, in THP-1 macrophages, the stabilization of PGD2-G through CES1 inhibition resulted in a more pronounced attenuation of lipopolysaccharide (LPS)-induced inflammation. nih.govacs.org

Similarly, in vivo studies have highlighted the importance of PGD2-G catabolism in inflammatory processes. Inhibition of ABHD6, which indirectly increases PGD2-G levels, has been shown to reduce LPS-induced inflammation in mice. nih.govpnas.orgnih.gov Furthermore, the administration of PGD2-G itself has been found to decrease inflammation and hyperalgesia in a mouse model of carrageenan-induced paw edema. nih.gov These findings underscore the therapeutic potential of targeting PGD2-G catabolism to enhance its beneficial anti-inflammatory actions.

Pharmacological Modulation of this compound Catabolism for Research Purposes

The study of PGD2-G metabolism and its biological functions has been greatly facilitated by the availability of small-molecule inhibitors that target the key catabolic enzymes. These pharmacological tools allow researchers to manipulate the levels of PGD2-G and dissect its specific roles in various physiological and pathological processes.

InhibitorTarget Enzyme(s)Research Application
WWL70 ABHD6Investigating the role of ABHD6 in 2-AG and PGD2-G metabolism and its impact on macrophage activation and inflammation. nih.gov
Chlorpyrifos oxon (CPO) CES1Studying the contribution of CES1 to PGD2-G hydrolysis in human monocytic cells. nih.govnih.govacs.org
WWL229 CES1A selective inhibitor used to probe the role of CES1 in PGD2-G catabolism and its subsequent effects on macrophage function. nih.govnih.govacs.org
WWL113 CES1Another small-molecule inhibitor of CES1 employed to confirm its role in PGD2-G hydrolysis and to enhance the anti-inflammatory effects of PGD2-G. nih.govnih.govacs.org
JZL184 MAGLA selective inhibitor of MAGL used to study its role in endocannabinoid signaling and the metabolism of prostaglandin glycerol esters. wikipedia.org

The use of these inhibitors has been instrumental in confirming the role of specific enzymes in PGD2-G catabolism. For example, studies using CPO, WWL229, and WWL113 have definitively shown that CES1 is a major enzyme responsible for PGD2-G hydrolysis in human monocytic cells. nih.govnih.govacs.org The rank order of inhibitor potency was determined to be CPO > WWL113 > WWL229. nih.govacs.org These pharmacological approaches continue to be invaluable for advancing our understanding of the complex regulation and functions of PGD2-G.

Molecular Mechanisms of Action and Signal Transduction by Prostaglandin D2 1 Glyceryl Ester

Receptor Identification and Characterization

PGD2-G exerts its biological effects by interacting with specific cellular receptors. Research has identified key targets, demonstrating a multi-faceted mechanism of action that includes both traditional prostanoid receptors and nuclear receptors.

Scientific evidence has established that Prostaglandin (B15479496) D2-1-glyceryl ester is an agonist of the Prostaglandin D2 receptor 1 (DP1). nih.gov The DP1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, typically couples to the stimulatory G protein (Gs). nih.govwikipedia.org This interaction initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org Studies utilizing a murine colitis model have shown that the beneficial effects of PGD2-G were blocked by the administration of a DP1 receptor antagonist, confirming that DP1 activation is a crucial component of PGD2-G's mechanism of action. nih.gov

The primary receptor for PGD2-G, DP1, is a member of the rhodopsin-like Class A GPCR superfamily. nih.govmedchemexpress.comwikipedia.org These receptors are integral membrane proteins that play pivotal roles in signal transduction. encyclopedia.pub The activation of the DP1 receptor by its endogenous ligand, PGD2, and synthetic agonists has been structurally characterized, providing a framework for understanding its activation mechanism. nih.gov While DP1 is known to couple to Gs proteins, other prostaglandin glyceryl esters, such as PGE2-G, are thought to activate different GPCRs that couple to Gq and/or Gi proteins, leading to distinct downstream signaling events like calcium mobilization. wikipedia.orgnih.govnih.gov

While PGD2-G acts on the DP1 receptor, evidence from closely related compounds suggests a high degree of selectivity and an absence of significant binding to other canonical prostanoid receptors. For instance, studies on Prostaglandin E2-glyceryl ester (PGE2-G) showed that it did not bind appreciably to several other prostanoid receptors, including the FP, TP, IP, and DP receptors. nih.gov Its affinity for EP1 and EP3 receptors was two orders of magnitude lower than that of its corresponding free acid, PGE2. nih.gov Although PGF2α can induce calcium mobilization, PGE2-G does not achieve this effect by binding to the FP receptor. pnas.org This suggests that the glyceryl ester moiety confers a distinct receptor interaction profile compared to classical prostaglandins (B1171923).

Table 1: Binding Profile of Prostaglandin E2-glyceryl ester (PGE2-G) to Canonical Prostanoid Receptors This table illustrates the receptor selectivity of a related prostaglandin glyceryl ester, providing an analogue for the likely selectivity of PGD2-1-glyceryl ester.

Receptor Binding of PGE2-G Reference
DP Receptor No binding detected nih.gov
EP₁ Receptor Low affinity (two orders of magnitude lower than PGE₂) nih.gov
EP₂ Receptor No binding detected nih.gov
EP₃ Receptor Low affinity (two orders of magnitude lower than PGE₂) nih.gov
EP₄ Receptor Lower affinity than for EP₁ and EP₃ nih.gov
FP Receptor No binding detected nih.govpnas.org
IP Receptor No binding detected nih.gov

Intracellular Signaling Cascades Triggered by Prostaglandin D2-1-glyceryl ester

The activation of receptors by PGD2-G initiates a series of intracellular events that constitute its signal transduction pathway. These cascades can vary depending on the receptor and cell type involved.

The role of PGD2-G in mobilizing intracellular calcium is complex and appears to be context-dependent. In the murine macrophage-like cell line RAW264.7, PGD2-G failed to mobilize intracellular calcium. nih.govpnas.org This is in direct contrast to the related compound PGE2-G, which triggers a rapid, concentration-dependent accumulation of Ca²⁺ in these cells. nih.govpnas.org

The mechanism for calcium mobilization by other related compounds is better understood. For PGE2-G, the process is initiated through a putative G protein-coupled receptor, likely coupled to a Gq and/or Gi protein. nih.govnih.gov This activation leads to an increase in inositol (B14025) 1,4,5-trisphosphate (IP3), which then binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. nih.govpnas.org

Furthermore, activation of the DP1 receptor itself has been shown to cause the mobilization of calcium in HEK293 cells transfected with the receptor, indicating a potential pathway for PGD2-G to influence calcium levels in specific cellular environments. wikipedia.org Interestingly, the related PPARγ agonist 15d-PGJ₂-G has been found to decrease elevated intracellular calcium concentrations in activated Jurkat T cells, suggesting that this class of compounds can also modulate calcium signaling in a negative regulatory fashion. nih.gov

Table 2: Summary of Receptors and Signaling Pathways for this compound

Receptor Target Receptor Class Primary Signaling Pathway Reference
DP1 G-Protein Coupled Receptor (GPCR) Gs protein activation → Increased cAMP nih.govwikipedia.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound PGD2-G
Prostaglandin E2-glyceryl ester PGE2-G
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂-glycerol ester 15d-PGJ₂-G
2-arachidonoylglycerol (B1664049) 2-AG
Prostaglandin D2 PGD2
Prostaglandin E2 PGE2
Prostaglandin F2α PGF2α
Inositol 1,4,5-trisphosphate IP3

Inositol 1,4,5-Trisphosphate (IP3) Synthesis and Associated Signaling Events

The direct role of this compound in stimulating the synthesis of inositol 1,4,5-trisphosphate (IP3) is not yet definitively established in the scientific literature. However, studies on the closely related compound, Prostaglandin E2-1-glyceryl ester (PGE2-G), have provided insights into the potential signaling mechanisms of glyceryl prostaglandins.

In murine macrophage-like RAW264.7 cells, PGE2-G was found to trigger a rapid and transient increase in intracellular IP3 levels. pnas.orgnih.gov This elevation of IP3 is a critical step in intracellular signaling, as IP3 acts as a second messenger, binding to its receptors on the endoplasmic reticulum, which leads to the release of stored calcium (Ca2+) into the cytoplasm. pnas.org Interestingly, in the same study, PGD2-G did not induce calcium mobilization in these cells, suggesting that the signaling pathways of PGD2-G and PGE2-G may diverge, at least in this cell type. pnas.org

The synthesis of IP3 is typically initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into IP3 and diacylglycerol (DAG). The finding that PGE2-G stimulates IP3 synthesis points towards the activation of a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit, which in turn activates PLC-β. nih.gov While direct evidence for PGD2-G is pending, the structural similarity to PGE2-G suggests a potential for PGD2-G to interact with similar signaling cascades in other cellular contexts.

Protein Kinase C (PKC) Activation Pathways

The activation of Protein Kinase C (PKC) is intricately linked to the hydrolysis of PIP2, which generates both IP3 and diacylglycerol (DAG). DAG is a primary activator of conventional and novel PKC isoforms. The increase in intracellular calcium resulting from IP3-mediated release from the endoplasmic reticulum can also contribute to the activation of conventional PKC isoforms.

As with IP3 synthesis, direct studies detailing the specific PKC activation pathways initiated by PGD2-G are limited. However, the research on PGE2-G in RAW264.7 cells demonstrated that it induces the membrane translocation and activation of PKC. pnas.orgnih.gov This activation of PKC is a downstream consequence of the increased levels of DAG and intracellular calcium.

Given that PGD2-G did not elicit calcium mobilization in RAW264.7 cells, its ability to activate PKC in this specific cell line is likely limited or occurs through a calcium-independent mechanism. It is plausible that in other cell types where PGD2-G may induce IP3 synthesis, a subsequent activation of PKC would occur. The specific isoforms of PKC that might be activated by PGD2-G and their downstream targets remain an area for future investigation.

Modulation of Key Signaling Pathways (e.g., MAPK, NF-κB, JAK-STAT)

The modulation of major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways by PGD2-G is an emerging area of research.

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating a wide array of cellular processes. Studies on the related PGE2-G have shown that it can induce the phosphorylation and activation of ERK1/2. nih.gov This activation was found to be dependent on both PKC and the IP3 receptor, indicating that it is a downstream event of the PLC-mediated signaling cascade. While direct evidence for PGD2-G is not yet available, its structural similarity suggests it could potentially modulate MAPK pathways in a cell- and receptor-dependent manner.

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Research on PGE2-G has demonstrated its ability to modulate NF-κB activity in RAW264.7 cells. nih.gov The effects of PGD2-G on the NF-κB pathway are likely to be complex and context-dependent, potentially varying based on the cell type and the expression of its receptors. The anti-inflammatory properties attributed to PGD2-G in some studies suggest that it may exert an inhibitory effect on NF-κB activation in certain contexts. nih.gov

JAK-STAT Pathway: The JAK-STAT pathway is critical for cytokine signaling and immune responses. nih.gov There is currently a lack of direct evidence demonstrating the modulation of the JAK-STAT pathway by PGD2-G. However, some natural products have been shown to inhibit JAK/STAT signaling pathways in various disease models, highlighting the therapeutic potential of targeting this pathway. nih.gov Further research is required to determine if PGD2-G interacts with and modulates the JAK-STAT signaling cascade.

Comparative Analysis of Signaling Pathways: this compound Versus Prostaglandin D2

A comparative analysis of the signaling pathways of this compound (PGD2-G) and its parent compound, Prostaglandin D2 (PGD2), reveals both similarities and important distinctions that are key to understanding their unique biological roles.

Receptor Engagement:

Prostaglandin D2 (PGD2): PGD2 primarily exerts its effects through two well-characterized G-protein coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) or DP2 receptor. wikipedia.org

This compound (PGD2-G): Research has shown that PGD2-G can also act as an agonist at the DP1 receptor. nih.gov However, some of its biological effects have been observed to be independent of DP1 receptor activation, suggesting the involvement of other, yet to be fully identified, targets. nih.gov

Downstream Signaling from DP1 Receptor:

Prostaglandin D2 (PGD2): Activation of the DP1 receptor by PGD2 is classically coupled to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. bioscientifica.com

This compound (PGD2-G): As an agonist of the DP1 receptor, PGD2-G is expected to initiate a similar Gs-cAMP-PKA signaling cascade. This shared pathway likely accounts for some of the overlapping biological activities between PGD2 and PGD2-G.

Divergent Signaling Pathways:

A key difference in the signaling of these two molecules lies in their interaction with other receptors and pathways. While PGD2 is a potent agonist for the CRTH2 receptor, the activity of PGD2-G at this receptor has not been extensively characterized.

Furthermore, the observation that PGD2-G did not induce calcium mobilization in RAW264.7 cells, a process often linked to Gq-coupled receptors and subsequent IP3 production, distinguishes it from other prostanoids in this particular cell line. pnas.org In contrast, PGD2's signaling through the CRTH2 receptor is coupled to Gi, leading to a decrease in cAMP and an increase in intracellular calcium.

The following table summarizes the key comparative aspects of their signaling pathways:

FeatureProstaglandin D2 (PGD2)This compound (PGD2-G)
Primary Receptors DP1, CRTH2 (DP2)DP1, other potential targets
DP1 Signaling Gs -> ↑cAMP -> PKA activationGs -> ↑cAMP -> PKA activation (presumed)
CRTH2 Signaling Gi -> ↓cAMP, ↑Ca2+Not well characterized
Calcium Mobilization Yes (via CRTH2)No (in RAW264.7 cells)

Biological and Physiological Roles of Prostaglandin D2 1 Glyceryl Ester in Cellular and Organ Systems

Immunomodulatory Functions and Effects on Immune Cell Phenotypes

PGD2-G demonstrates notable effects on the innate immune system, particularly on macrophages, which are critical players in both initiating and resolving inflammation. pnas.org Its functions include modulating macrophage activation, cytokine profiles, and cellular infiltration at sites of inflammation.

Macrophages are key mediators in inflammatory diseases, and controlling their activation is a crucial therapeutic goal. nih.gov PGD2-G has been shown to exert anti-inflammatory effects by controlling macrophage activation. nih.gov It is a product of the COX-2-mediated oxygenation of 2-AG, and its formation is a key step in the anti-inflammatory effects observed upon the inhibition of the 2-AG hydrolase, α/β-hydrolase domain 6 (ABHD6). nih.govpnas.org In experimental settings, while the bacterial component lipopolysaccharide (LPS) is a potent activator of macrophages, leading to a pro-inflammatory phenotype, PGD2-G has been shown to reduce this activation. nih.govmsstate.edu Research in mouse macrophage cell lines indicates that PGD2-G has pronounced anti-inflammatory effects, in contrast to its regioisomer Prostaglandin (B15479496) E2-glyceryl ester (PGE2-G), which exhibits pro-inflammatory properties. researchgate.net

A key aspect of the anti-inflammatory activity of PGD2-G is its ability to suppress the production of pro-inflammatory cytokines. In vitro studies using the J774 macrophage cell line demonstrated that PGD2-G can decrease the expression of Interleukin-1β (IL-1β) induced by LPS. nih.gov Similarly, in a human monocytic cell line (THP-1), PGD2-G was found to diminish the levels of LPS-induced Interleukin-6 (IL-6). msstate.edu These findings are corroborated by in vivo evidence where the administration of PGD2-G to mice with LPS-induced inflammation led to a decrease in the expression of pro-inflammatory cytokines in both the liver and, to a lesser degree, the cerebellum. pnas.orgnih.gov

Experimental Model Cytokine Measured Observed Effect of PGD2-1-glyceryl ester Reference
J774 Macrophage CellsInterleukin-1β (IL-1β)Dose-dependent decrease in LPS-induced expression. nih.gov
Human THP-1 Monocytes/MacrophagesInterleukin-6 (IL-6)Decrease in LPS-induced levels. msstate.edu
Murine Model (LPS-induced)Pro-inflammatory cytokinesReduced expression in liver and cerebellum. pnas.orgnih.gov

The influence of the PGD2 pathway on anti-inflammatory cytokines such as Interleukin-10 (IL-10) appears complex. In a study using human precision-cut lung slices (PCLS), inhibition of hematopoietic prostaglandin D synthase (hPGDS), the enzyme responsible for producing PGD2, prevented LPS-induced PGD2 release. mdpi.com This inhibition also resulted in lower determined levels of IL-10 in the PCLS-conditioned medium, suggesting that the PGD2 pathway may be involved in positively regulating IL-10 production in the context of acute, non-allergic lung inflammation. mdpi.com

Anti-inflammatory Properties in Preclinical Disease Models

The therapeutic potential of PGD2-G is underscored by its consistent anti-inflammatory effects across various preclinical models of disease.

The anti-inflammatory efficacy of PGD2-G has been robustly demonstrated in murine models of systemic inflammation induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Administration of PGD2-G to mice challenged with LPS resulted in a significant reduction in key inflammatory markers. pnas.orgnih.gov This confirms the biological relevance and anti-inflammatory potential of this 2-AG metabolite in vivo. nih.gov The observed effects highlight PGD2-G as a bioactive lipid with promising anti-inflammatory properties. nih.gov

Parameter Measured Organ/Tissue Effect of PGD2-1-glyceryl ester Administration Reference
Spleen WeightSpleenReduction in LPS-induced increase. pnas.orgnih.gov
Pro-inflammatory Cytokine ExpressionLiverReduction in LPS-induced expression. pnas.orgnih.gov
Pro-inflammatory Cytokine ExpressionCerebellumReduction in LPS-induced expression. pnas.orgnih.gov

Reduction of Carrageenan-Induced Inflammatory Responses and Edema

In experimental models of acute inflammation, PGD2-G has demonstrated a notable capacity to mitigate inflammatory responses. Specifically, in studies utilizing carrageenan-induced paw edema in mice, a classic model for assessing the efficacy of anti-inflammatory agents, PGD2-G has been shown to significantly reduce swelling and the associated inflammatory markers. bohrium.comnih.gov

Research indicates that the administration of PGD2-G leads to a decrease in paw edema, facilitating a quicker recovery. bohrium.comnih.gov This effect is accompanied by a reduction in the local expression of inflammatory mediators and a decrease in the recruitment of inflammatory cells to the site of inflammation. bohrium.comnih.gov Interestingly, the anti-inflammatory effects of PGD2-G in this model appear to be independent of the activation of the prostaglandin D2 receptor 1 (DP1). bohrium.comnih.gov This is a significant finding, as it distinguishes its mechanism of action from that of its parent compound, prostaglandin D2 (PGD2), which, in contrast, has been observed to delay recovery from hyperalgesia in the same model. bohrium.comnih.gov

Beneficial Effects in Murine Models of Colitis (Inflammatory Bowel Disease)

The therapeutic potential of PGD2-G extends to models of chronic intestinal inflammation, such as inflammatory bowel disease (IBD). In studies using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, PGD2-G has been shown to exert beneficial effects, ameliorating the severity of the disease. nih.gov

The administration of PGD2-G in these models resulted in a significant reduction in the macroscopic and histologic scores of colitis, indicating a decrease in a broad range of inflammatory indicators including weight loss, stool consistency, and bleeding, as well as reduced tissue damage upon microscopic examination. nih.gov Furthermore, PGD2-G treatment led to a decrease in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration into the colon tissue, and a downregulation of the expression of various inflammatory mediators. nih.gov

The mechanisms underlying the protective effects of PGD2-G in colitis have been shown to involve the activation of the prostaglandin D2 receptor 1 (DP1) and the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The engagement of these receptors by PGD2-G initiates signaling cascades that culminate in the suppression of the inflammatory response. This is in contrast to PGD2 and prostaglandin D2-ethanolamide (PGD2-EA), which did not exhibit the same protective effects in the DSS-induced colitis model. nih.gov

Table 1: Effects of Prostaglandin D2-1-glyceryl ester on Carrageenan-Induced Inflammation

Parameter Observation Reference
Paw Edema Decreased bohrium.comnih.gov
Inflammatory Markers in Paw Decreased bohrium.comnih.gov
Inflammatory Cell Recruitment Decreased bohrium.comnih.gov
Recovery from Hyperalgesia Faster bohrium.comnih.gov

Table 2: Effects of this compound in Murine Model of Colitis

Parameter Observation Reference
Macroscopic Score Reduced nih.gov
Histologic Score Reduced nih.gov
Myeloperoxidase (MPO) Activity Reduced nih.gov
Inflammatory Mediator Expression Reduced nih.gov

Role in Pain Modulation in Experimental Settings

Beyond its anti-inflammatory actions, PGD2-G also plays a direct role in the modulation of pain, particularly in the context of inflammatory pain.

Attenuation of Inflammatory Hyperalgesia

Hyperalgesia, an increased sensitivity to pain, is a hallmark of inflammation. Research has demonstrated that PGD2-G can effectively attenuate inflammatory hyperalgesia. bohrium.comnih.gov In the carrageenan-induced inflammatory pain model, administration of PGD2-G resulted in a significant decrease in pain sensitivity, contributing to a faster recovery. bohrium.comnih.gov

It is noteworthy that the analgesic effects of PGD2-G in this model of inflammatory pain were found to be independent of its metabolites, PGD2 and 15-deoxy-Δ12,14-prostaglandin J2-glycerol ester (15d-PGJ2-G), as well as DP1 receptor activation. bohrium.comnih.gov This suggests a distinct mechanism of action for its pain-relieving properties. However, the analgesic effects of PGD2-G appear to be specific to inflammatory pain, as it did not show efficacy in the capsaicin-induced pain model, which represents a model of non-inflammatory, acute nociceptive pain. bohrium.comnih.gov

Interplay with Other Endocannabinoids and Lipid Mediators

The biological activities of PGD2-G are intrinsically linked to the broader network of endocannabinoids and other lipid mediators. As a product of the COX-2-mediated oxygenation of the endocannabinoid 2-AG, its formation represents a key intersection between the endocannabinoid and prostanoid signaling pathways. nih.govnih.gov

The enzymatic conversion of 2-AG to PGD2-G by COX-2 highlights a crucial aspect of endocannabinoid metabolism, where the biological effects of 2-AG are not solely dictated by its interaction with cannabinoid receptors but also by the actions of its downstream metabolites. nih.gov This metabolic diversion of 2-AG towards the formation of PGD2-G can lead to anti-inflammatory outcomes, as demonstrated by the effects of PGD2-G in various inflammatory models. nih.govbohrium.comnih.govnih.gov

Furthermore, the study of PGD2-G's effects in the context of its precursor, 2-AG, and other related lipid mediators reveals a complex regulatory network. For instance, while PGD2-G exhibits potent anti-inflammatory effects in colitis, its parent prostaglandin, PGD2, does not. nih.gov This underscores the unique biological profile of the glyceryl ester form. The interplay between these lipid mediators is crucial for the fine-tuning of inflammatory responses and pain signaling in the body.

Advanced Research Methodologies and Analytical Approaches for Prostaglandin D2 1 Glyceryl Ester Studies

Lipidomics and Targeted Mass Spectrometry for Quantification and Profiling

The precise measurement of PGD2-G and related lipid mediators is foundational to understanding their physiological and pathological significance. Lipidomics, particularly using targeted mass spectrometry, provides the necessary sensitivity and specificity for this task.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) Applications

The gold standard for the quantification of prostaglandin (B15479496) glyceryl esters, including PGD2-G, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbertin-bioreagent.com UHPLC systems offer superior resolution and faster separation times compared to traditional HPLC. The process typically involves several key steps:

Sample Preparation: Biological samples, such as cell culture media or tissue homogenates, first undergo solid-phase extraction (SPE) to purify and concentrate the analytes. caymanchem.com Reverse-phase SPE is commonly used for this purpose.

Chromatographic Separation: The extracted lipids are then separated using reverse-phase chromatography. caymanchem.comnih.gov A C18 column is frequently employed, with a gradient elution of solvents like acetonitrile (B52724) and water with a formic acid modifier to ensure optimal separation of PGD2-G from its isomers (like PGE2-G) and parent compounds. nih.gov

Ionization and Detection: The separated molecules are ionized, typically using positive-ion electrospray ionization (ESI). caymanchem.com The ionized molecules are then introduced into a triple-quadrupole mass spectrometer.

Quantification: Detection is achieved using selected reaction monitoring (SRM), where the instrument is set to detect a specific precursor ion (the molecular ion of PGD2-G) and a specific product ion generated by its fragmentation. This highly specific detection method minimizes interference from other molecules in the sample. caymanchem.comnih.gov For accurate quantification, a stable isotope-labeled internal standard, such as a deuterated analog of the prostaglandin ester, is added to the sample at the beginning of the extraction process. nih.govcaymanchem.comcaymanchem.com This allows for the correction of any analyte loss during sample preparation and analysis.

This UHPLC-ESI-MS/MS approach enables the simultaneous profiling and quantification of multiple prostaglandin glyceryl esters and their corresponding free prostaglandins (B1171923) within a single analytical run. caymanchem.com

Method Validation Strategies for Prostaglandin D2-1-glyceryl ester in Complex Biological Matrices

To ensure the accuracy and reliability of quantitative data, the analytical method must be rigorously validated. Key validation parameters include:

Limit of Quantification (LOQ): This is the lowest concentration of PGD2-G that can be reliably quantified with acceptable precision and accuracy. For similar prostaglandin esters, methods have achieved LOQs in the low femtomole range (e.g., 25 fmol on-column). caymanchem.com

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. A linear response over an approximately 500-fold concentration range has been reported for prostaglandin glyceryl esters. caymanchem.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Inter-day and intra-day coefficients of variation should be low, typically less than 15%. nih.gov

Recovery: This parameter assesses the efficiency of the extraction process. Analyte recovery from complex matrices like cell culture medium has been shown to be greater than 43% for prostaglandin glyceryl esters. caymanchem.com

Stability: The stability of PGD2-G in the biological matrix and during the analytical process is a critical consideration. Studies on the parent compound, PGD2, indicate it is relatively unstable, especially compared to PGE2, with significant degradation observed after 8 hours at room temperature in cell culture media. nih.gov Therefore, samples intended for PGD2-G analysis should be processed promptly or stored at -80°C. nih.gov The use of appropriate deuterated internal standards is crucial to control for any degradation during sample handling. nih.gov

A summary of typical validation parameters for prostaglandin analysis is presented in the table below.

Validation ParameterTypical Performance CharacteristicSource
Limit of Detection (LOD)0.20 pg on-column nih.gov
Limit of Quantification (LOQ)1.0 pg on-column; ~25 fmol on-column nih.govcaymanchem.com
Linearity Range~500-fold caymanchem.com
Precision (CV%)< 15% nih.govnih.gov
Accuracy94.2–102.9% nih.gov
Extraction Recovery> 43% caymanchem.com

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms of PGD2-G action, free from the systemic complexities of a whole organism.

Utilization of Human and Murine Macrophage Cell Lines (e.g., THP-1, RAW 264.7)

Macrophages are key cells in the inflammatory process and are known to be both sources and targets of eicosanoids. Consequently, macrophage cell lines are widely used to study the immunomodulatory effects of PGD2-G.

Murine Macrophage Cell Lines (RAW 264.7, J774): These cell lines are frequently used to investigate the biosynthesis and effects of prostaglandin glyceryl esters. It has been demonstrated that lipopolysaccharide (LPS)-activated J774 and RAW 264.7 cells produce PGD2-G. bertin-bioreagent.compromega.com In RAW 264.7 cells, PGD2-2-glyceryl ester has been identified as a major COX metabolite of 2-AG. promega.comelabscience.com These cells have been instrumental in showing that the anti-inflammatory effects of increased 2-AG levels are dependent on COX-2 and prostaglandin D synthase activity, leading to the production of PGD2-G. promega.comnih.gov

Human Monocytic Cell Line (THP-1): THP-1 cells, which can be differentiated into macrophage-like cells, provide a human-relevant model system. Studies using THP-1 cells have examined the metabolism of PGD2-G, identifying the hydrolytic enzyme carboxylesterase 1 (CES1) as a key player in its catabolism. axonmedchem.com Inhibiting this enzyme was shown to stabilize PGD2-G and enhance its anti-inflammatory effects, demonstrating the utility of this cell line for studying the metabolic fate and functional consequences of PGD2-G. axonmedchem.com

Reporter Gene Assays for Receptor Activation and Transcriptional Activity

Reporter gene assays are powerful tools for studying how a ligand, such as PGD2-G, activates its receptor and initiates downstream signaling cascades that culminate in changes in gene expression.

The primary receptor for the parent compound, PGD2, is the D-type prostanoid 1 (DP1) receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs subunit to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. ebi.ac.uk An increase in cAMP leads to the activation of Protein Kinase A, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, driving their transcription.

A CRE-luciferase reporter assay can be used to specifically measure the activation of the DP1 receptor pathway. In this assay, cells (e.g., HEK293 cells) are transfected with two plasmids: one expressing the DP1 receptor and another containing the firefly luciferase gene under the control of a promoter with multiple CRE repeats. nih.gov If PGD2-G activates the DP1 receptor, the resulting increase in cAMP will lead to the production of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence. nih.gov

While direct application of this assay to PGD2-G has not been extensively documented, a similar approach has been used for its isomer, PGE2-G. In RAW264.7 cells, PGE2-G was shown to induce the transcriptional activity of a serum response element (SRE)-driven luciferase reporter, a downstream target of the ERK signaling pathway. elabscience.com This demonstrates the feasibility of using reporter gene assays to quantify the transcriptional consequences of prostaglandin glyceryl ester signaling.

Assay TypePrincipleTarget PathwayPotential Application for PGD2-G
CRE-Luciferase Reporter Assay Measures cAMP-driven gene transcription.Gs-coupled receptors (e.g., DP1)To quantify the activation of the DP1 receptor by PGD2-G and determine its potency as an agonist.
SRE-Luciferase Reporter Assay Measures transcription driven by the serum response factor, often downstream of MAPK/ERK signaling.MAPK/ERK pathwayTo investigate if PGD2-G activates signaling pathways leading to ERK phosphorylation and subsequent gene transcription.

In Vivo Preclinical Models for Functional Characterization

To understand the physiological relevance of PGD2-G, its effects must be studied in the context of a whole organism. Various preclinical animal models, primarily in rodents, are used for this purpose.

Carrageenan-Induced Inflammation: The injection of carrageenan into the paw of a mouse or rat induces an acute local inflammatory response characterized by edema (swelling) and hyperalgesia (increased pain sensitivity). This model has been used to demonstrate the anti-inflammatory and anti-hyperalgesic properties of PGD2-G. Administration of PGD2-G was found to decrease carrageenan-induced edema and hyperalgesia, reduce inflammatory markers in the paw, and limit the recruitment of inflammatory cells. The generation of prostaglandin glyceryl esters has also been reported in the hind paw of rats in this inflammation model. axonmedchem.com

Lipopolysaccharide (LPS)-Induced Inflammation: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust systemic inflammatory response. This model has been used to show that PGD2-G possesses anti-inflammatory effects in vivo. promega.comnih.gov Administration of PGD2-G to mice treated with LPS resulted in a reduction of spleen weight and a decrease in the expression of pro-inflammatory cytokines in the liver and cerebellum. promega.com

Mouse Ear Edema Model: This is another model of acute inflammation where an irritant (e.g., xylene) is applied to the mouse ear, causing localized edema. This model has been successfully used with LC-MS/MS analysis to quantify the levels of PGD2 and other prostaglandins in the tissue, providing a direct measure of the effect of anti-inflammatory agents on eicosanoid production at the site of inflammation. nih.gov

Activity-Based Protein Profiling (ABPP) for Enzyme Target Identification

Identifying the specific enzymes that interact with or metabolize a bioactive lipid like PGD2-G within the vast complexity of the cellular proteome is a significant challenge. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology designed to address this challenge. nih.govfrontiersin.org ABPP utilizes specially designed chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their subsequent identification and quantification via mass spectrometry. nih.govbiorxiv.org

This technique has been instrumental in understanding the metabolism of prostaglandin glycerol (B35011) esters. The biological activity of compounds like PGD2-G is tightly controlled by their rate of synthesis and degradation. A key study employed ABPP to identify the enzyme responsible for hydrolyzing these lipids. nih.govresearchgate.net Researchers compared the rates of prostaglandin glycerol ester hydrolysis across a panel of human cancer cell lines with the activity profiles of their serine hydrolase enzymes, as determined by ABPP. nih.gov This comparative approach revealed a strong correlation between the hydrolysis of the lipid and the activity of one specific enzyme: lysophospholipase A2 (LYPLA2). nih.govresearchgate.net This finding identified LYPLA2 as the primary enzyme responsible for the breakdown of prostaglandin glycerol esters in these cells, providing a crucial target for potentially modulating the levels and activity of PGD2-G in vivo. nih.gov

Future Research Directions and Translational Perspectives

Identification of Novel Receptors and Binding Partners for Prostaglandin (B15479496) D2-1-glyceryl ester

A primary challenge in understanding PGD2-G's function is identifying its specific molecular targets. While its parent, PGD2, primarily signals through the well-characterized DP1 and DP2 (also known as CRTH2) receptors, evidence suggests PGD2-G may have a more complex receptor profile. nih.gov

One study demonstrated that the anti-inflammatory and anti-hyperalgesic effects of PGD2-G in a carrageenan-induced pain model were independent of DP1 receptor activation. nih.gov This finding strongly implies the existence of one or more unidentified receptors responsible for these beneficial effects. Further research is needed to de-orphanize these putative receptors. A parallel can be drawn from its regioisomer, prostaglandin E2-glyceryl ester (PGE2-G), whose actions are only partially mediated by known prostanoid receptors, leading to the postulation of a unique receptor for the glyceryl ester class of prostaglandins (B1171923). nih.gov

Beyond traditional G protein-coupled receptors (GPCRs), research has shown that PGD2-G and/or its metabolites can activate the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). researchgate.net This interaction is significant as PPARγ is a key regulator of lipid metabolism and inflammation. Future studies should aim to:

Employ unbiased screening approaches, such as affinity chromatography and expression cloning, to identify novel membrane-bound and intracellular binding partners.

Characterize the binding affinity and signaling cascades downstream of PGD2-G's interaction with PPARγ.

Investigate other potential intracellular targets, including other nuclear receptors or metabolic enzymes like BAT5/ABHD16A, which has been shown to hydrolyze related prostaglandin esters. ebi.ac.uk

Investigation of Prostaglandin D2-1-glyceryl ester in Additional Physiological and Pathological Contexts

Current knowledge of PGD2-G's bioactivity is largely centered on its anti-inflammatory role in acute models. nih.gov However, its origin from 2-AG and its activation of PPARγ suggest its involvement in a much broader range of biological processes. researchgate.net A critical avenue for future research is to expand the investigation into other contexts.

Research AreaRationalePotential Impact
Neuroinflammation The parent endocannabinoid, 2-AG, is a key modulator of synaptic function and neuro-inflammation. PGD2-G's anti-inflammatory properties could be neuroprotective in conditions like Alzheimer's or Parkinson's disease.Development of novel therapies for neurodegenerative diseases.
Metabolic Syndrome PPARγ activation by PGD2-G links it directly to glucose homeostasis and adipocyte differentiation. researchgate.netUnderstanding its role in insulin (B600854) sensitivity, obesity, and type 2 diabetes.
Resolution of Inflammation PGD2-G has shown anti-inflammatory and pro-recovery effects in inflammatory pain models. nih.govCharacterizing its potential as a pro-resolving mediator, actively switching off inflammation rather than just suppressing it.
Ocular Physiology Prostaglandin esters are known to be involved in regulating intraocular pressure. researchgate.netExploring its potential utility in glaucoma management, distinct from conventional prostaglandin analogs.

These investigations will require the use of advanced animal models of disease and sophisticated lipidomic analyses to track the production and function of PGD2-G in specific tissues.

Exploration of Structure-Activity Relationships through Synthetic Analog Development

A significant hurdle in studying prostaglandin glyceryl esters is their chemical instability; the initially formed 2-glyceryl ester rapidly equilibrates to the more stable 1-glyceryl ester, and the ester bond itself is susceptible to hydrolysis by plasma enzymes. caymanchem.comnih.gov This complicates the interpretation of in vivo experiments.

To overcome this, a key future direction is the rational design and synthesis of stable analogs of PGD2-G. This approach has been successfully used for PGE2-glyceryl ester, where replacing the ester oxygen with a nitrogen atom created stable serinolamide and propanediolamide analogs. researchgate.net These tools allowed for more precise pharmacological profiling.

Future efforts in this area should focus on:

Systematic Modification: Synthesizing a library of PGD2-G analogs with modifications at the glyceryl moiety, the prostaglandin core, and the ester linkage.

Stability and Activity Screening: Evaluating these analogs for improved stability in biological fluids and testing their activity at known and putative receptors (e.g., DP1, DP2, PPARγ).

Pharmacokinetic Profiling: Determining the in vivo stability and distribution of promising analogs to identify candidates for further therapeutic development.

This synthetic approach will be instrumental in decoupling the effects of PGD2-G from its parent PGD2 and in pinpointing the precise structural features required for its unique biological activity.

Elucidation of the Complex Interplay between this compound and Other Lipidomic Pathways

PGD2-G does not function in isolation. It is a product of a metabolic branch point where the endocannabinoid 2-AG is diverted to the COX-2 enzyme instead of being hydrolyzed to arachidonic acid, the precursor for canonical prostaglandins. nih.gov The regulation of this enzymatic switch is a critical, yet poorly understood, aspect of lipid signaling.

Future research must focus on the intricate network of interactions between PGD2-G and other lipid pathways. Key questions to address include:

What cellular conditions favor the shunting of 2-AG towards PGD2-G production over canonical eicosanoid synthesis?

How does the production of PGD2-G influence the levels and activities of other endocannabinoids and pro-inflammatory prostaglandins?

What is the role of metabolic enzymes, such as carboxylesterase 1 (CES1), in controlling the local concentration and duration of action of PGD2-G? researchgate.net Studies have shown that inhibiting CES1 can augment the effects of PGD2-G, suggesting a potential therapeutic strategy. researchgate.net

Answering these questions will require integrated approaches combining lipidomics, transcriptomics, and pharmacological manipulation in various cell and animal models. Understanding this interplay is essential for predicting the net effect of modulating PGD2-G levels in a complex biological system.

Q & A

Q. What enzymatic pathways are involved in PGD2-G synthesis, and how can they be experimentally validated?

PGD2-G is synthesized via cyclooxygenase-2 (COX-2)-mediated oxidation of 2-arachidonoylglycerol (2-AG). To validate this pathway, researchers use radiolabeled 2-AG in enzymatic assays with COX-2 isoforms, followed by liquid chromatography-mass spectrometry (LC-MS) to detect PGD2-G metabolites . Knockout models (e.g., COX-2⁻/⁻ cells) further confirm enzyme specificity.

Q. Which receptors mediate PGD2-G signaling, and what assays are used to identify receptor-ligand interactions?

PGD2-G primarily activates the P2Y6 receptor , a G-protein-coupled receptor (GPCR). Functional assays include:

  • Ca²⁺ mobilization assays (e.g., Fura-2 fluorescence in transfected HEK293 cells) .
  • IP1/Inositol phosphate accumulation using HitHunter® kits to measure Gαq-coupled activity .
  • β-arrestin recruitment assays (PathHunter® system) for orphan GPCR screening .

Q. How does PGD2-G contribute to inflammatory responses in cellular models?

PGD2-G modulates inflammation via NF-κB activation and cytokine release (e.g., IL-6, TNF-α). Researchers use:

  • RAW264.7 macrophages treated with lipopolysaccharide (LPS) and PGD2-G, followed by ELISA for cytokine quantification .
  • siRNA knockdown of P2Y6 to confirm receptor-specific effects .

Advanced Research Questions

Q. How do UDP and PGD2-G differ in their activation of the P2Y6 receptor, and what structural insights explain their divergent EC₅₀ values?

Despite both being P2Y6 agonists, UDP exhibits an EC₅₀ of ~50 nM, while PGD2-G acts at ~1 pM. Homology modeling (ROSETTA software) and molecular docking reveal:

  • Shared binding residues (e.g., Arg³.²⁹) but distinct interactions: UDP binds via phosphate groups, while PGD2-G’s glyceryl ester engages hydrophobic pockets .
  • Mutagenesis (e.g., R³.²⁹A) reduces UDP affinity but minimally affects PGD2-G, suggesting partial overlap in binding sites .

Q. What experimental strategies resolve contradictions in PGD2-G’s metabolic stability across species?

PGD2-G is rapidly hydrolyzed to PGD2 in rat plasma but stable in human plasma . Methodological approaches include:

  • Species-specific esterase profiling using fluorogenic substrates .
  • Pharmacokinetic studies with LC-MS/MS to track PGD2-G and its metabolites in vivo (e.g., rodent vs. primate models) .

Q. How can transcriptomic analysis elucidate PGD2-G’s role in neuroinflammation and blood-brain barrier (BBB) permeability?

RNA sequencing of BBB models exposed to mycotoxins (e.g., ochratoxin A) identifies upregulated arachidonic acid pathway genes (e.g., COX-2, PGD2 synthase). Key steps:

  • Untargeted metabolomics to detect PGD2-G and leukotrienes in basal media .
  • Differential gene expression analysis (DESeq2) comparing treated vs. control groups .

Methodological Challenges & Data Analysis

Q. What are the limitations of using PGD2-G in in vivo studies, and how can formulation improve bioavailability?

PGD2-G’s rapid hydrolysis in rodents requires DMSO-based formulations or nanoparticle encapsulation . Researchers optimize:

  • Solubility calculations for stock solutions (e.g., 10 mM in ethanol) .
  • Intraperitoneal vs. intravenous administration to compare half-life .

Q. How can conflicting data on PGD2-G’s role in pain perception be reconciled?

Discrepancies arise from COX-2 isoform specificity and tissue-dependent metabolism. Strategies include:

  • Conditional knockout mice (e.g., neuron-specific COX-2 deletion) .
  • Microdialysis to measure PGD2-G levels in spinal cord vs. peripheral tissues .

Experimental Design Considerations

Q. What controls are critical when studying PGD2-G’s effects on intracellular calcium signaling?

  • Vehicle controls (e.g., DMSO at <0.1%) to exclude solvent artifacts .
  • P2Y6 antagonists (e.g., MRS2578) to confirm receptor specificity .
  • Calcium chelators (e.g., BAPTA-AM) to distinguish extracellular vs. intracellular Ca²⁺ sources .

Q. How should researchers address batch-to-batch variability in synthetic PGD2-G?

  • NMR and LC-MS purity checks (>95% by area under the curve) .
  • Biological activity validation using standardized Ca²⁺ mobilization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prostaglandin D2-1-glyceryl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.